molecular formula C21H21N5O3 B15109479 4-(2-methoxyphenyl)-2-[(2-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

4-(2-methoxyphenyl)-2-[(2-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B15109479
M. Wt: 391.4 g/mol
InChI Key: RDNXHIJGHKDQAL-UHFFFAOYSA-N
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Description

4-(2-methoxyphenyl)-2-[(2-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound that belongs to the class of pyrimido[1,2-a][1,3,5]triazinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyphenyl)-2-[(2-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. The starting materials often include 2-methoxyaniline and 2-methoxybenzaldehyde, which undergo condensation reactions followed by cyclization and methylation steps. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-methoxyphenyl)-2-[(2-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions may yield amines or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(2-methoxyphenyl)-2-[(2-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimido[1,2-a][1,3,5]triazinones with different substituents. Examples include:

  • 4-(2-chlorophenyl)-2-[(2-chlorophenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
  • 4-(2-hydroxyphenyl)-2-[(2-hydroxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Uniqueness

The uniqueness of 4-(2-methoxyphenyl)-2-[(2-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one lies in its specific substituents, which may confer unique biological activities or chemical properties compared to other similar compounds.

Properties

Molecular Formula

C21H21N5O3

Molecular Weight

391.4 g/mol

IUPAC Name

2-(2-methoxyanilino)-4-(2-methoxyphenyl)-8-methyl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C21H21N5O3/c1-13-12-18(27)26-19(14-8-4-6-10-16(14)28-2)24-20(25-21(26)22-13)23-15-9-5-7-11-17(15)29-3/h4-12,19H,1-3H3,(H2,22,23,24,25)

InChI Key

RDNXHIJGHKDQAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(N=C(NC2=N1)NC3=CC=CC=C3OC)C4=CC=CC=C4OC

Origin of Product

United States

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